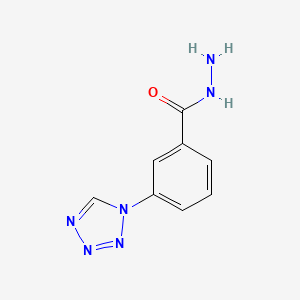

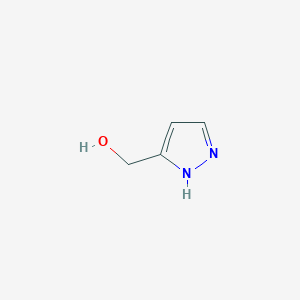

5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

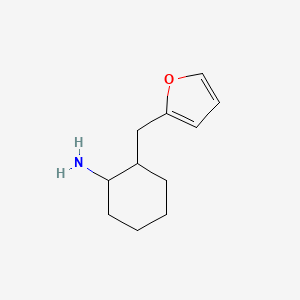

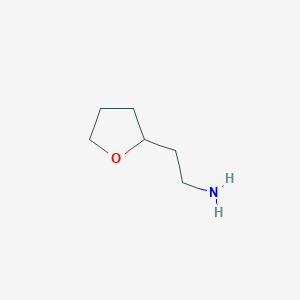

The compound "5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered significant interest due to its potential applications in various fields such as medicine, pharmacy, and agriculture. The structure of this compound suggests that it incorporates both morpholine and triazole heterocycles, which are known for their pharmacological activities .

Synthesis Analysis

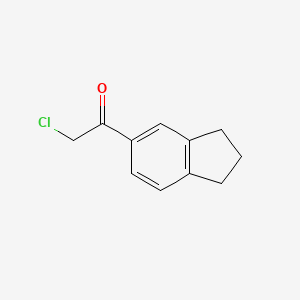

The synthesis of related triazole derivatives typically involves the Mannich reaction, as seen in the creation of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These compounds were confirmed using IR and 1H-NMR spectra, indicating that similar methods could be applicable for the synthesis of "5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol" .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex and is often confirmed using advanced techniques such as NMR, IR, Mass spectral studies, and X-ray diffraction analysis. For instance, the crystal structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was determined to belong to the monoclinic system with specific lattice parameters, which could be indicative of the structural characteristics of "5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol" .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including thermal rearrangement. For example, 1-(2-aminophenyl)-4,5-dihydro-5-morpholino-1,2,3-triazoles can thermally rearrange to form quinoxalines, suggesting that "5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol" may also participate in similar thermal reactions . Additionally, pyrolysis of related compounds can lead to the formation of amidines, benzanilides, and morpholinopyrroles, which could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are crucial for their potential applications. New derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols have been synthesized and their properties studied using a combination of physical-chemical analysis methods. These methods could also be applied to "5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol" to determine its properties and potential pharmacological activity .

Applications De Recherche Scientifique

Antimicrobial Activities

1,2,4-triazole derivatives, including compounds structurally related to 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antimicrobial activities, making them potential candidates for developing new antimicrobial agents. For instance, the study by Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, showing promising results.

Antifungal Effects

The antifungal effects of 1,2,4-triazole derivatives are another significant area of research. These compounds have shown efficacy in inhibiting fungal growth, which is crucial for developing new antifungal drugs. For example, Shcherbyna et al. (2018) investigated the antimicrobial and antifungal properties of 4-(R-ylidenamino)-3-(morpholinomethylene)-4H-1,2,4-triazole-5-thioles, confirming their potential as antimicrobial agents.

Potential in Veterinary Medicine

Some 1,2,4-triazole derivatives have been explored for veterinary medicine applications, particularly in treating skin fungal diseases in animals. Research in this area focuses on the safety and efficacy of these compounds in animal models. Bushuieva et al. (2022) studied the mutagenic effects of a 1,2,4-triazole derivative with antifungal activity, aiming to develop new veterinary medicinal products.

Antileishmanial Activity

The antileishmanial activity of 1,2,4-triazole derivatives is another emerging area of interest. These compounds have been tested against Leishmania infantum, a parasite responsible for leishmaniasis. The study by Süleymanoğlu et al. (2018) demonstrated that certain 1,2,4-triazole derivatives exhibit considerable antileishmanial activity, suggesting their potential use in treating this parasitic infection.

Antinociceptive Effects

1,2,4-triazole derivatives have been evaluated for their antinociceptive (pain-relieving) properties. These studies aim to develop new analgesic compounds with improved efficacy and safety profiles. For instance, Joanna et al. (2013) investigated the antinociceptive activity of 4-substituted derivatives of a related 1,2,4-triazole compound in mice, revealing significant pain-relieving effects.

Orientations Futures

The future directions for “5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol” and similar compounds involve their potential use in medicine. They might be suitable as antiviral and anti-infective drugs . A better understanding of their structure and function can be used to generate better drugs, particularly those that are effective against the current drug-resistant strains of various diseases .

Propriétés

IUPAC Name |

3-morpholin-4-yl-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c18-12-14-13-11(15-6-8-17-9-7-15)16(12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYRHYLWEZZOQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407090 |

Source

|

| Record name | 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

94971-19-4 |

Source

|

| Record name | 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane](/img/structure/B1335580.png)

![1-[(5-Bromothien-2-yl)sulfonyl]piperazine](/img/structure/B1335582.png)

![3-[(Sec-butylamino)sulfonyl]benzoic acid](/img/structure/B1335583.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1335610.png)